molecular formula C15H13FN4O2 B2626669 4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 1219844-48-0

4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No. B2626669
CAS RN: 1219844-48-0
M. Wt: 300.293
InChI Key: NKHRVRJHFNBAGP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a pyrrole ring, and a 1,2,4-oxadiazole ring. The presence of these groups could potentially give the compound interesting chemical and physical properties .


Molecular Structure Analysis

The compound’s structure includes a pyrrole ring, which is a five-membered ring with one nitrogen atom, and a 1,2,4-oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom. These rings are likely to contribute to the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich pyrrole ring and the electron-deficient 1,2,4-oxadiazole ring. The fluorophenyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Pharmacological Potential

The 1,3,4-oxadiazole core, a component of the chemical structure , is recognized for its diverse pharmacological properties. Notably, 1,3,4-oxadiazole derivatives have been highlighted for their substantial biological activities, including anti-inflammatory, antimicrobial, antitumor, anticonvulsant, anthelmintic, antimycobacterial, herbicidal, antioxidant, and antiviral properties. Consequently, these derivatives are of significant interest in drug development, offering a promising scaffold for the creation of new medicinal agents aimed at various therapeutic applications (Bala, Kamboj, & Kumar, 2010).

Sensor Development and Material Science

The 1,3,4-oxadiazole moiety is not only pivotal in medicinal chemistry but also plays a crucial role in material science. Its unique structural characteristics make it suitable for applications in polymers, luminescent materials, and electron-transporting materials. Furthermore, 1,3,4-oxadiazole-based compounds are employed in the development of chemosensors, with their high selectivity and sensitivity being well-documented. These applications underscore the adaptability and significance of the 1,3,4-oxadiazole core across various scientific disciplines (Rana, Salahuddin, & Sahu, 2020).

Synthesis and Chemical Reactivity

The compound's structural constituents, such as 1,3,4-oxadiazole, are known for their extensive chemical reactivity, facilitating the creation of various analogs and derivatives. These synthetic capabilities not only enable the design of compounds with tailored properties for specific applications but also contribute to the exploration of new pharmacological activities, thereby broadening the scope of research and development in the field of medicinal chemistry (Verma et al., 2019).

Safety And Hazards

The safety and hazards of the compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These factors would need to be assessed through experimental studies .

Future Directions

Future research could involve studying the compound’s properties in more detail, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

4-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-9-19-14(22-20-9)8-18-15(21)13-6-11(7-17-13)10-2-4-12(16)5-3-10/h2-7,17H,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHRVRJHFNBAGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-fluorophenyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrrole-2-carboxamide

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